
Sulfanilyl fluoride
Vue d'ensemble
Description
Sulfanilyl fluoride, also known as this compound, is a useful research compound. Its molecular formula is C6H6FNO2S and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95411. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Chemical Biology
Sulfanilyl fluoride and its derivatives are actively explored in synthesis and chemical biology. Laudadio et al. (2019) demonstrate an electrochemical method to prepare sulfonyl fluorides, a category that includes this compound, using mild conditions, broadening their accessibility for chemical applications (Laudadio et al., 2019). Similarly, Carneiro et al. (2023) emphasize the growth in the application of sulfur(VI) fluorides in biomolecular chemistry and medicinal chemistry, highlighting their potential in bioconjugation and chemical biology (Carneiro et al., 2023).
2. Catalysis and Organic Synthesis
This compound and related sulfur(VI) fluorides are gaining attention in catalysis. Lee et al. (2021) discuss the use of sulfur(VI) fluorides in catalytic transformations, focusing on foundational examples in organic synthesis and emphasizing key mechanistic studies (Lee et al., 2021). Moreover, Xu et al. (2019) present a novel method for synthesizing aliphatic sulfonyl fluorides, which includes this compound derivatives, showing their importance in molecular pharmacology and chemical biology (Xu et al., 2019).
3. Fluoride Sensing and Environmental Applications
Fluoride sensing and environmental applications are another area where this compound derivatives are relevant. Wade et al. (2010) discuss the recognition and sensing of fluoride anion using organoboron compounds, which could potentially involve derivatives of this compound (Wade et al., 2010). Jeyaseelan et al. (2021) explore the use of sulfonated graphene oxide for fluoride adsorption, a process where this compound derivatives could play a role (Jeyaseelan et al., 2021).
4. Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceuticals and medicinal chemistry, this compound shows potential. Ceruso et al. (2014) examine sulfonamides incorporating fluorine for inhibiting carbonic anhydrases, an application where this compound derivatives could be significant (Ceruso et al., 2014).
Mécanisme D'action
While specific information on the mechanism of action of Sulfanilyl fluoride is not available, sulfonyl fluorides in general have found significant utility as reactive probes in chemical biology and molecular pharmacology . As warheads, they possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .
Safety and Hazards
Sulfanilyl fluoride can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of a spill or leak, it is recommended to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Orientations Futures
Sulfonyl fluorides, including Sulfanilyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The development of more accessible synthetic strategies to make a diverse array of S(VI) fluorides has unlocked a further expansion of their application in biomolecular chemistry . Future challenges and opportunities with fluorine in drugs are also being explored .
Analyse Biochimique
Biochemical Properties
Sulfanilyl fluoride plays a significant role in biochemical reactions, particularly as a reactive probe in chemical biology and molecular pharmacology . It interacts with a variety of enzymes and proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine residues . These interactions are primarily covalent, leading to the modification of these amino acid residues. This property makes this compound a useful tool for studying enzyme activity and protein interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound can lead to oxidative stress, organelle damage, and apoptosis in cells . Additionally, it can inhibit glycolysis and ATP production, thereby altering cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a covalent inhibitor of enzymes . It binds to specific amino acid residues in the active sites of enzymes, leading to their inhibition. This interaction can result in changes in gene expression and cellular function. For example, this compound can inhibit proteases by modifying reactive serine residues in their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to hydrolysis under physiological conditions . Prolonged exposure to this compound can lead to its gradual degradation and reduced efficacy . Long-term studies have shown that continuous exposure to this compound can result in persistent changes in cellular function, including sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurobehavioral impairments and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition and protein modification . It interacts with enzymes such as proteases and kinases, affecting their activity and, consequently, metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . This distribution is crucial for its effectiveness as a biochemical probe and inhibitor.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It is often directed to particular cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . These localization patterns are essential for its role in modifying enzyme activity and cellular processes.
Propriétés
IUPAC Name |
4-aminobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKPIBWYZWYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059176 | |
| Record name | Benzenesulfonyl fluoride, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-62-4 | |
| Record name | 4-Aminobenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfanilyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfanilyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl fluoride, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl fluoride, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphanilyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFANILYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ58NDG0Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the purpose of using sulfanilyl fluoride in the study?
A1: In the study, this compound was employed to synthesize a sulfanilic acid (SA) conjugate with human serum albumin (HSA) []. This conjugate, (sulfanilyl)₁₂-HSA, was designed to contain 12 molecules of sulfanilic acid per molecule of HSA. The researchers aimed to investigate sulfonamide drug allergy, and this conjugate, along with various sulfamethoxazole conjugates, served as a tool in their research [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


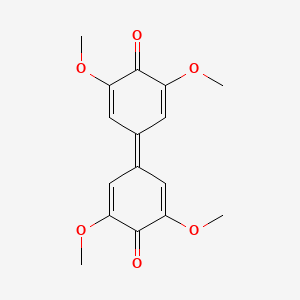
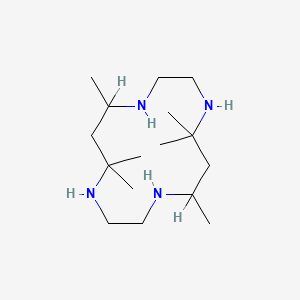
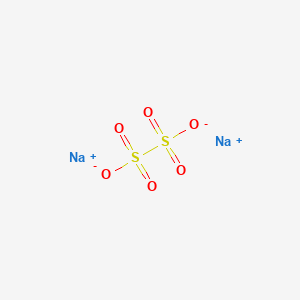
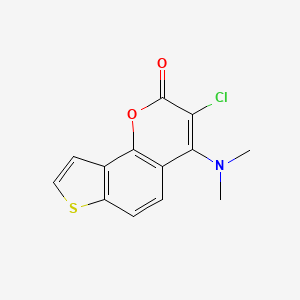
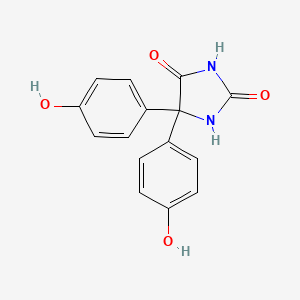
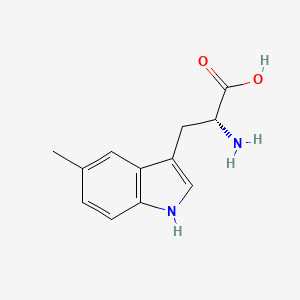


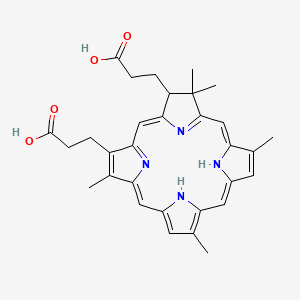
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile](/img/structure/B1216800.png)

![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)


